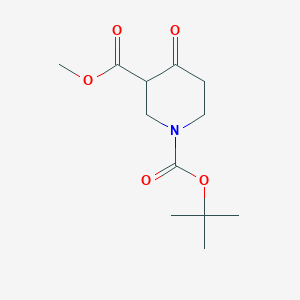
Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives often involves intricate reactions that yield various functionalized compounds. For instance, methods have been developed for the synthesis of thiophene-2-carboxylates through reactions involving halogenation, alkyl ethers formation, and decarboxylation processes to achieve high yields of the desired products (Corral & Lissavetzky, 1984). These methods highlight the complexity and versatility of thiophene chemistry, providing a foundation for synthesizing various thiophene derivatives, including methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate.
Molecular Structure Analysis
The molecular structure of thiophene derivatives plays a critical role in their reactivity and properties. Advanced techniques, such as NMR spectroscopy and X-ray crystallography, are utilized to determine the structure and conformation of these compounds. Studies on similar thiophene derivatives have shown that their molecular structures can influence their electronic properties and reactivity, affecting their potential applications in materials science and organic synthesis (Buemi, 1989).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including substitution, formylation, and esterification, which significantly alter their properties. For example, the substitution reactions of thiophene derivatives can lead to the formation of complex molecules with distinct functional groups, affecting their reactivity and applications (Wynberg & Feijen, 2010). These reactions are essential for the modification and functionalization of thiophene-based compounds, enabling their use in diverse chemical processes.
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications, including its use in organic synthesis and material science. Detailed studies on similar compounds have provided insights into how structural variations affect their physical properties (Skramstad et al., 2000).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity towards nucleophiles and electrophiles, acid and base stability, and redox characteristics, are pivotal in their application in organic synthesis and material science. Investigations into the reactions of thiophene derivatives with various reagents have elucidated their chemical behavior, offering valuable information for their application in synthesizing new materials and molecules (Teiber & Müller, 2012).
Wissenschaftliche Forschungsanwendungen
Chemical Processes and Synthesis
Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is utilized as an intermediate in the synthesis of pharmaceuticals and herbicides. Its production involves the use of acetic acid as a solvent, which can be effectively recovered and reused through extraction methods. This process highlights the compound's relevance in improving the sustainability and efficiency of chemical manufacturing processes (Wang Tian-gui, 2006).
Organic Chemistry and Catalysis
The compound is integral in substitution reactions involving thieno[3,4-b]thiophene and methyl thieno[3;4-b]thiophene-2-carboxylate. These reactions are crucial for the structural modifications of molecules, forming the basis of numerous synthetic routes in organic chemistry and potentially influencing drug design and materials science (H. Wynberg & J. Feijen, 2010).
Medicinal Chemistry
The compound has been used in distant functionalization strategies, where its incorporation into electrophilic reactions has enabled the selective synthesis of complex molecules. This includes the creation of molecules with long-chain esters, showcasing the compound's versatility in medicinal chemistry for developing pharmacologically active agents (Yang, Nandy, Selvakumar, & Fang, 2000).
Material Science
In material science, the compound has contributed to the development of new synthesis methods. For example, palladium-catalyzed oxidative carbonylative S-cyclization processes have been used to produce thiophene-3-carboxylic esters, pivotal in creating novel materials with potential applications in various industries, including electronics and pharmaceuticals (R. Mancuso et al., 2021).
Eigenschaften
IUPAC Name |
methyl 3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVTWHIJTPKSOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)OC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381065 |
Source


|
| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate | |
CAS RN |
175202-13-8 |
Source


|
| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)





![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)
